molecular formula C7H3F4NO3 B1315811 4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene CAS No. 123572-65-6

4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene

Cat. No. B1315811
M. Wt: 225.1 g/mol
InChI Key: VBATUITURYFZIU-UHFFFAOYSA-N
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Description

4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C7H3F4NO3 . It has a molecular weight of 225.1 .


Molecular Structure Analysis

The InChI code for 4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene is 1S/C7H3F4NO3/c8-4-1-2-6(15-7(9,10)11)5(3-4)12(13)14/h1-3H . This code provides a specific textual identifier for the compound’s molecular structure.

Scientific Research Applications

  • Pharmaceutical Intermediate

    • Summary of Application : It is used as a pharmaceutical intermediate .
  • Derivatization of Amino Acids

    • Summary of Application : It is used for the derivatization of amino acids prior to HPLC analyses .
    • Methods of Application : The method involves a microwave-assisted derivatization procedure .
    • Results or Outcomes : The results indicate that this procedure allows for a significant time reduction and the limitation of using organic reagents .
  • Manufacture of Tobacco Flavor
    • Summary of Application : It can be used to manufacture tobacco flavor .
  • Synthesis of Fluorinated Compounds
    • Summary of Application : It can be used in the synthesis of fluorinated compounds, which are synthesized in pharmaceutical research on a routine basis .

Safety And Hazards

4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene is associated with several hazard statements, including H302, H315, H319, and H335, indicating that it can cause skin irritation, may be harmful if swallowed or inhaled, and may cause respiratory tract irritation .

properties

IUPAC Name

4-fluoro-1-nitro-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO3/c8-4-1-2-5(12(13)14)6(3-4)15-7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBATUITURYFZIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OC(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene

Synthesis routes and methods I

Procedure details

Fuming nitric acid (20 mL) was added dropwise to concentrated sulfuric acid (40 ml) under cooling (−10° C.), and subsequently, 1-fluoro-3-(trifluoromethoxy)benzene (15 g, 83 mmol) was added to the mixture at −10° C., and the mixture was stirred for 0.5 hours. After the mixture was added into ice-water to stop the reaction, it was extracted with dichloromethane. After the obtained organic layer was washed with a 1N aqueous sodium hydroxide solution and water, it was dried with anhydrous sodium sulfate. After filtration, the solution was concentrated and the residue was purified by silica gel column chromatography (100:0-97:3, hexane:ethyl acetate) to give the title compound (3.1 g, 16%) as an oil.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
16%

Synthesis routes and methods II

Procedure details

To 1-fluoro-3-trifluoromethoxybenzene (1 mL) was added concentrated sulfuric acid (1 mL) at 0° C. To the cold solution was added dropwise (0.7 mL) of a solution made from concentrated nitric acid (1 mL) and concentrated sulfuric acid (1 mL). The reaction was slowly allowed to warm to room temperature then poured onto ice and extracted with ether. The organic layer was separated and washed with sodium hydroxide 1N, then brined and dried over magnesium sulfate. The solvent was removed under reduce pressure at room temperature. A pale yellow oil (1 g) was recovered and used without further purification.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four

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